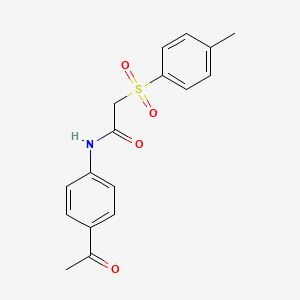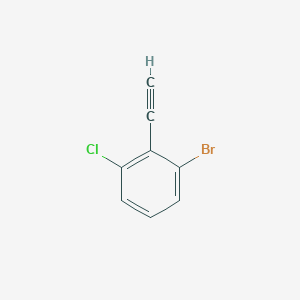
2-Bromo-6-chlorophenylacetylene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Bromo-6-chlorophenylacetylene is a chemical compound with the IUPAC name 1-bromo-3-chloro-2-ethynylbenzene . It has a molecular weight of 215.48 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code1S/C8H4BrCl/c1-2-6-7(9)4-3-5-8(6)10/h1,3-5H . This indicates that the molecule consists of a benzene ring with bromine and chlorine substituents at positions 1 and 3, respectively, and an ethynyl group at position 2. Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the available resources, a related compound, 2-Bromo-6-(chlorodiisopropylsilyl)phenyl tosylate, has been used as an efficient platform for intramolecular benzyne–diene [4 + 2] cycloaddition .Physical And Chemical Properties Analysis
This compound is a compound with a molecular weight of 215.48 .Safety and Hazards
2-Bromo-6-chlorophenylacetylene is classified as harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include wearing protective gloves, clothing, and eye/face protection .
Relevant Papers There are several papers related to this compound. One paper discusses the use of a related compound, 2-Bromo-6-(chlorodiisopropylsilyl)phenyl tosylate, as an efficient platform for intramolecular benzyne–diene [4 + 2] cycloaddition . Another paper titled “2-Bromo 6helicene as a Key Intermediate for 6Helicene Functionalization” might provide insights into the potential uses of this compound .
Mechanism of Action
Target of Action
It is known that this compound is used in the suzuki–miyaura (sm) cross-coupling reaction , a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The targets in this case would be the organoboron reagents and the palladium (II) complexes involved in the reaction .
Mode of Action
In the context of the SM coupling reaction, 2-Bromo-6-chlorophenylacetylene likely interacts with its targets through a process of oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound’s role in the sm coupling reaction suggests it may influence pathways involving carbon–carbon bond formation .
Result of Action
In the context of the SM coupling reaction, the compound contributes to the formation of new carbon–carbon bonds , which could have various downstream effects depending on the specific context of the reaction.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the SM coupling reaction conditions, such as temperature and the presence of other reagents, can impact the reaction’s success . Additionally, the compound’s stability may be affected by storage conditions .
properties
IUPAC Name |
1-bromo-3-chloro-2-ethynylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrCl/c1-2-6-7(9)4-3-5-8(6)10/h1,3-5H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQSKQVHWYUQPHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C(C=CC=C1Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrCl |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.47 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

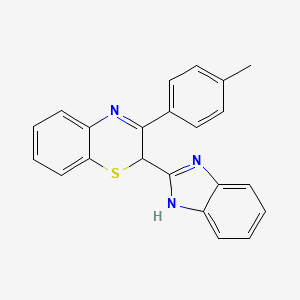
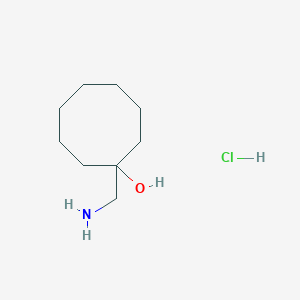


![(2Z)-N-(2,4-dimethylphenyl)-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2448961.png)
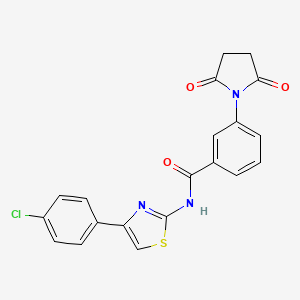
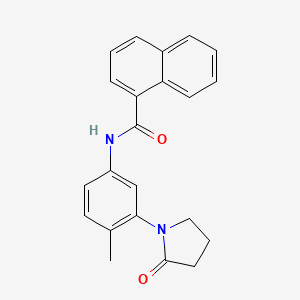
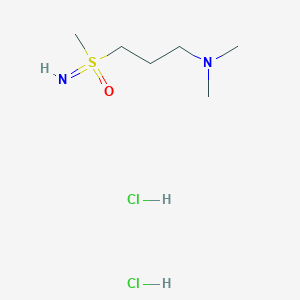

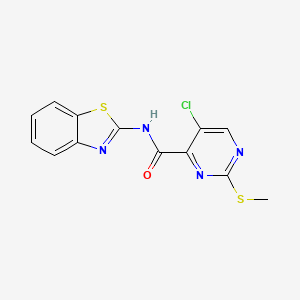
![{[4-(Bromomethyl)phenyl]methoxy}(tert-butyl)dimethylsilane](/img/structure/B2448970.png)
![5-(3,4-dimethoxyphenyl)-1-((3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2448975.png)
![N-(3,4-dimethoxyphenyl)-2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-N-methylthiophene-3-sulfonamide](/img/structure/B2448976.png)
